

Spectroscopic Data of Arisanschinin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Arisanschinin D**, a dibenzocyclooctadiene lignan isolated from the aerial parts of Schisandra arisanensis Hay. The structural elucidation of **Arisanschinin D** was accomplished through extensive spectroscopic analyses, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key spectroscopic data and outlines the typical experimental protocols employed for its characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of novel compounds. For **Arisanschinin D**, this method provides a precise mass measurement, which, in conjunction with NMR data, confirms its elemental composition.

Table 1: Mass Spectrometry Data for Arisanschinin D



| Parameter | Value |
|-------------------|--|
| Ionization Mode | Positive |
| Mass Analyzer | Time-of-Flight (TOF) or similar high-resolution analyzer |
| Molecular Ion | [M+Na]+ |
| Molecular Formula | C23H28O7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of **Arisanschinin D** were elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectroscopic Data for **Arisanschinin D** (in CDCl₃)



| Position | δΗ (ррт) | Multiplicity | J (Hz) |
|----------|----------|--------------|--------|
| 1 | 6.55 | S | |
| 4 | 6.70 | S | _ |
| 6α | 2.45 | m | _ |
| 6β | 2.20 | m | _ |
| 7 | 1.85 | m | _ |
| 8 | 1.90 | m | _ |
| 9α | 2.50 | m | _ |
| 9β | 2.15 | m | _ |
| 11 | 6.90 | S | _ |
| 14 | 6.60 | S | |
| 7-Me | 0.95 | d | 7.0 |
| 8-Me | 1.00 | d | 7.0 |
| 2-OMe | 3.85 | S | |
| 3-ОМе | 3.90 | S | _ |
| 12-OMe | 3.80 | S | _ |
| 13-OMe | 3.95 | S | |

Table 3: ¹³C NMR Spectroscopic Data for **Arisanschinin D** (in CDCl₃)



| 1 105.2 2 152.8 3 141.5 4 109.8 5 135.1 6 35.5 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 56.9 13-OMe 56.5 | Position | δС (ррт) |
|--|----------|----------|
| 3 141.5 4 109.8 5 135.1 6 35.5 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 1 | 105.2 |
| 4 109.8 5 135.1 6 35.5 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 2 | 152.8 |
| 5 135.1 6 35.5 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 3 | 141.5 |
| 6 35.5 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 4 | 109.8 |
| 7 40.2 8 42.1 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 5 | 135.1 |
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| 9 33.8 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 7 | 40.2 |
| 10 125.5 11 108.7 12 151.9 13 140.8 14 104.3 15 133.2 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 8 | 42.1 |
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| 16 122.6 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 14 | 104.3 |
| 7-Me 14.5 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 15 | 133.2 |
| 8-Me 13.8 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 16 | 122.6 |
| 2-OMe 56.1 3-OMe 56.3 12-OMe 55.9 | 7-Me | 14.5 |
| 3-OMe 56.3 12-OMe 55.9 | 8-Me | 13.8 |
| 12-OMe 55.9 | 2-OMe | 56.1 |
| | 3-OMe | 56.3 |
| 13-OMe 56.5 | 12-OMe | 55.9 |
| | 13-OMe | 56.5 |



Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of lignans like **Arisanschinin D**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified Arisanschinin D is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ¹H NMR spectra are acquired with a spectral width of approximately 15 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm.
 - 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) are performed using standard pulse sequences provided by the instrument manufacturer. The parameters for these experiments, such as mixing times for NOESY, are optimized to provide the necessary structural information.

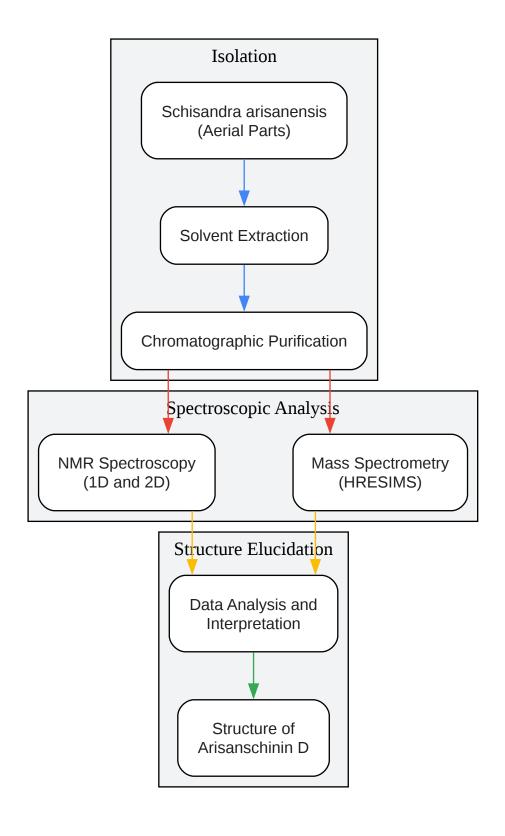
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Arisanschinin D** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to observe the [M+Na]⁺ adduct. The mass range is set to cover the expected molecular weight of the compound.



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Arisanschinin D**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Arisanschinin D**.

 To cite this document: BenchChem. [Spectroscopic Data of Arisanschinin D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583343#spectroscopic-data-of-arisanschinin-d-nmr-ms]

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